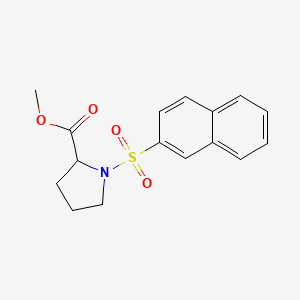![molecular formula C17H16BrN3O3 B12039771 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide is a complex organic compound with a unique structure that includes a brominated hydroxybenzylidene group, a hydrazinyl linkage, and an oxoacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
合成路线和反应条件
2-[(2E)-2-(5-溴-2-羟基苯亚甲基)肼基]-N-(4-乙基苯基)-2-氧代乙酰胺的合成通常涉及5-溴-2-羟基苯甲醛与肼衍生物的缩合,然后与4-乙基苯基异氰酸酯反应。反应条件通常包括使用乙醇或甲醇等溶剂,并且可能需要加热来促进缩合反应。
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成程序。这将包括优化反应条件以确保高产率和纯度,以及实施安全措施来处理溴化和肼基成分。
化学反应分析
反应类型
2-[(2E)-2-(5-溴-2-羟基苯亚甲基)肼基]-N-(4-乙基苯基)-2-氧代乙酰胺可以进行各种化学反应,包括:
氧化: 羟基苯亚甲基基团可以被氧化形成醌衍生物。
还原: 肼基键可以被还原形成胺衍生物。
取代: 溴原子可以被其他亲核试剂取代,例如胺或硫醇。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
取代: 亲核取代反应通常使用叠氮化钠 (NaN₃) 或硫脲等试剂。
主要产物
氧化: 醌衍生物。
还原: 胺衍生物。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
2-[(2E)-2-(5-溴-2-羟基苯亚甲基)肼基]-N-(4-乙基苯基)-2-氧代乙酰胺具有多种科学研究应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 研究其潜在的抗菌和抗癌特性。
医学: 研究其在药物开发中的潜在用途,特别是针对特定酶或受体。
作用机制
2-[(2E)-2-(5-溴-2-羟基苯亚甲基)肼基]-N-(4-乙基苯基)-2-氧代乙酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物的肼基键和溴代羟基苯亚甲基基团是使其能够与这些靶标结合并发挥其作用的关键官能团。参与的确切途径可能因具体应用和靶标而异。
相似化合物的比较
类似化合物
- 2-[(2E)-2-(5-溴-2-羟基苯亚甲基)肼基]-N-(3-氰基-4,5,6,7-四氢-1-苯并噻吩-2-基)-2-氧代乙酰胺
- 2-[(2E)-2-(5-溴-2-羟基苯亚甲基)肼基]-N-[2-(4-吗啉代羰基)苯基]-2-氧代乙酰胺
独特性
2-[(2E)-2-(5-溴-2-羟基苯亚甲基)肼基]-N-(4-乙基苯基)-2-氧代乙酰胺因其官能团的特定组合而独一无二,赋予其独特的化学和生物学特性
属性
分子式 |
C17H16BrN3O3 |
|---|---|
分子量 |
390.2 g/mol |
IUPAC 名称 |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-2-11-3-6-14(7-4-11)20-16(23)17(24)21-19-10-12-9-13(18)5-8-15(12)22/h3-10,22H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+ |
InChI 键 |
AEKHCVDIDLKAIW-VXLYETTFSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)

![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)


![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)

![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)



![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)
